molecular formula C14H23NO3 B12988868 Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B12988868
M. Wt: 253.34 g/mol
InChI Key: IEBSOTHFTZZEJU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C14H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyclobutanecarbonyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with cyclobutanecarbonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The tert-butyl ester group is introduced using tert-butyl chloroformate or similar reagents. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutanecarbonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound features a methylcarbamoyl group instead of a cyclobutanecarbonyl group, leading to different reactivity and applications.

    Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-5-8-11(15)12(16)10-6-4-7-10/h10-11H,4-9H2,1-3H3

InChI Key

IEBSOTHFTZZEJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C2CCC2

Origin of Product

United States

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